molecular formula C10H12BrNO2 B1288958 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine CAS No. 494772-07-5

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Cat. No.: B1288958
CAS No.: 494772-07-5
M. Wt: 258.11 g/mol
InChI Key: ZCTXTBRJCPHMEP-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: is an organic compound with the molecular formula C10H12BrNO2 . It is a brominated pyridine derivative, where the bromine atom is positioned at the 5th carbon of the pyridine ring, and a tetrahydro-2H-pyran-4-yloxy group is attached to the 2nd carbon. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5th position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Formation of Tetrahydro-2H-pyran-4-yloxy Group: The tetrahydro-2H-pyran-4-yloxy group is introduced through a nucleophilic substitution reaction. This involves reacting the brominated pyridine with tetrahydro-2H-pyran-4-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the tetrahydro-2H-pyran-4-yloxy group.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules by linking with other aromatic or aliphatic groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.

    Coupling Reactions: Palladium (Pd) catalysts, boronic acids, or halides.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would result in a biaryl compound .

Scientific Research Applications

Chemistry:

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications .

Biology and Medicine:

In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the development of new polymers, coatings, and electronic materials .

Comparison with Similar Compounds

    5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine: Similar structure but lacks the oxygen atom in the tetrahydro-2H-pyran-4-yloxy group.

    2-(4-Bromophenoxy)tetrahydropyran: Contains a bromophenoxy group instead of a bromopyridine group.

    4-Bromotetrahydropyran: Similar tetrahydropyran structure but lacks the pyridine ring

Uniqueness:

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is unique due to the presence of both a brominated pyridine ring and a tetrahydro-2H-pyran-4-yloxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTXTBRJCPHMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620000
Record name 5-Bromo-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494772-07-5
Record name 5-Bromo-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tetrahydro-2H-pyran-4-ol (850 mg, 8.32 mmol) was dissolved in DMF (10 mL), cooled to 0° C., NaH (500 mg, 10.4 mmol) was added and stirred for 45 minutes at room temperature, then 5-bromo-2-chloropyridine (2 g, 10.4 mmol) was added and the mixture was stirred overnight at 60° C. The mixture was poured into water, extracted by EA, the organic layer was washed by brine, dried over Na2SO4, concentrated and purified by flash chromatography, gave 1.7 g white solid. MS: (m/z): 258 (M−H)+, 260 (M+H)+
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850 mg
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 5-bromo-2-hydroxypyridine and tetrahydro-4H-pyran-4-ol in analogy to Example 9c): colorless solid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Prepared from 2,5-dibromopyridine and tetrahydropyran-4-ol by the method of Example 10 (b).
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Synthesis routes and methods V

Procedure details

A solution of 2,5-dibromopyridine (9.5 g, 40 mmol) in N,N-dimethylformamide (100 mL) was treated with sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol). The mixture was cooled to 0° C. and 4-hydroxypyran (3.8 mL, 40 mmol) was added slowly. The resultant mixture was stirred at room temperature for 24 hours, then was added to dilute brine solution and was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, was filtered, and the solvent was removed in vacuo. The residue was purified by silica gel chromatography (40:1 hexanes-ethyl acetate) to afford 9.0 g (87% yield) of the title compound. 13C NMR (100 MHz, CDCl3) d 162.0, 147.6, 141.5, 113.5, 111.7, 70.3, 65.7, 32.1; MS (AP/Cl) 258.2, 260.2 (M+H)+.
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9.5 g
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2.4 g
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Yield
87%

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